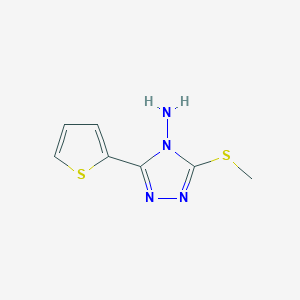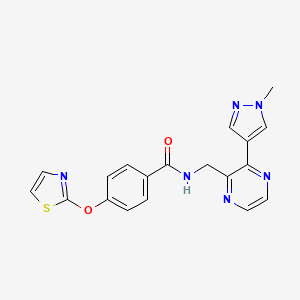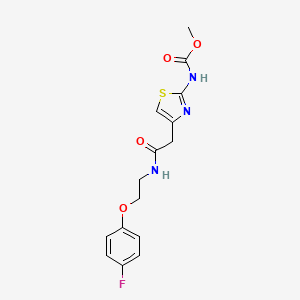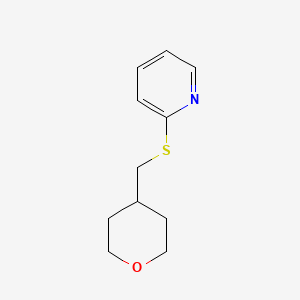![molecular formula C17H18N2OS B3012689 (Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide CAS No. 317374-32-6](/img/structure/B3012689.png)
(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide” is a compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrobenzo[d]thiazole structure, which has been found to have inhibitory activity against certain kinases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of tetrahydrobenzo[d]thiazoles were synthesized from a lead compound identified in silico . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrobenzo[d]thiazole structure. The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its activity .Applications De Recherche Scientifique
Antitumor and Antileukemic Properties
- Novel Synthesis and Antitumor Evaluation: Compounds derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, closely related to the queried compound, have shown significant in vitro antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This underlines the potential of such compounds in antitumor applications (Shams et al., 2010).
- Synthesis and Identification of Anti-leukemic Agents: Related derivatives have exhibited potent anti-leukemic activity, highlighting the importance of the substituent's position on the phenyl ring in inhibiting leukemia cell proliferation. Compounds with ortho substitution showed poor activity, while meta and para substitutions displayed good activity (Prasanna et al., 2010).
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives: A zinc phthalocyanine derivative, incorporating similar molecular structures, demonstrated high singlet oxygen quantum yield, suggesting its application in photodynamic therapy for cancer treatment. These properties make it a promising candidate as a Type II photosensitizer (Pişkin et al., 2020).
Xanthine Oxidase Inhibition and Anti-inflammatory Activity
- Xanthine Oxidase Inhibitory Properties: Certain thiazol-4-one derivatives have shown inhibitory activity against xanthine oxidase, a key enzyme in gout, suggesting potential applications in treating inflammatory diseases. The structural similarity to the queried compound underscores the relevance of these findings (Smelcerovic et al., 2015).
Synthesis and Structural Characterization
- N-(3-Benzoyl-4,5,6,7-Tetrahydrobenzo[b]Thiophen-2-yl)benzamides: The synthesis of closely related compounds demonstrated different modes of supramolecular aggregation, contributing valuable insights into the structural characterization of such compounds. Understanding their molecular conformations aids in predicting their interactions and functionalities (Sagar et al., 2018).
Mécanisme D'action
The compound has been studied for its inhibitory activity against certain kinases. Specifically, it has been found to inhibit Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .
Propriétés
IUPAC Name |
(Z)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-9-14-15(11-12)21-17(18-14)19-16(20)10-8-13-5-3-2-4-6-13/h2-6,8,10,12H,7,9,11H2,1H3,(H,18,19,20)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUOYAMAGMTBHB-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)
![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)
![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)
![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)


![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)